molecular formula C12H12N2O2 B3355077 Pyridazine, 3-ethoxy-6-phenoxy- CAS No. 61690-60-6

Pyridazine, 3-ethoxy-6-phenoxy-

Cat. No. B3355077
CAS RN: 61690-60-6
M. Wt: 216.24 g/mol
InChI Key: KBUCANMPRAHSHC-UHFFFAOYSA-N
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Description

Pyridazin-3(2H)-one derivatives, such as “Pyridazine, 3-ethoxy-6-phenoxy-”, have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are considered an attractive synthetic building block for designing and synthesizing new drugs . The incorporation of this versatile biologically accepted pharmacophore in established medicinally active molecules results in a wide range of pharmacological effects .


Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition .


Chemical Reactions Analysis

Pyridazinones show a diverse range of agrochemical and pharmacological activities including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity . A number of 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .


Physical And Chemical Properties Analysis

The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . It is advocated as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring . The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Mechanism of Action

The majority of currently known nonsteroidal anti-inflammatory and analgesic drugs (NSAIDs), i.e., aspirin and ibuprofen, mainly act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (COX) enzymes . Its action mechanism was distinct and was not mediated by interaction with prostaglandin synthesis or by affinity for opioid receptors, which was inherent to the currently used nonsteroidal anti-inflammatory drugs (NSAIDs) and opioid analgesics, respectively .

Future Directions

The encouraging reports suggest that this privileged skeleton should be extensively studied for the therapeutic benefits . The wide range of synthesized pyridazinone analogs along with their medicinal significance is also presented . Introduction of 6-substituted-phenyl group on 4,5-dihydro-3(2H)-pyridazinones skeleton has been shown to enhance cardiovascular effects of this ring system .

properties

IUPAC Name

3-ethoxy-6-phenoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-15-11-8-9-12(14-13-11)16-10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUCANMPRAHSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484446
Record name Pyridazine, 3-ethoxy-6-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine, 3-ethoxy-6-phenoxy-

CAS RN

61690-60-6
Record name Pyridazine, 3-ethoxy-6-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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